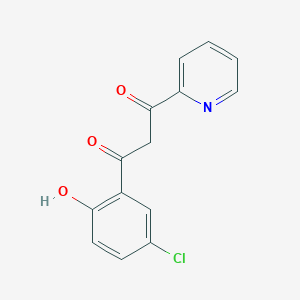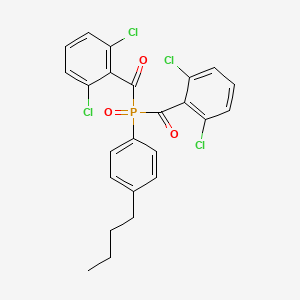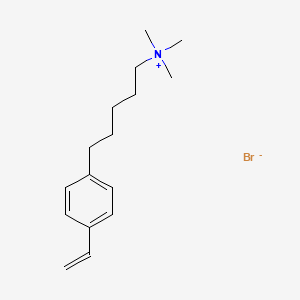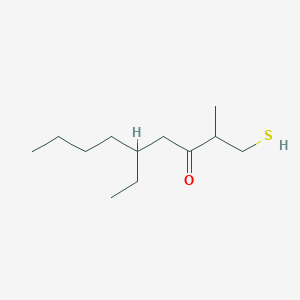
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione is a synthetic organic compound that belongs to the class of diketones. This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a pyridinyl moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One common approach is the Claisen condensation reaction between a chloro-substituted benzaldehyde and a pyridine derivative. The reaction conditions often include the use of a strong base such as sodium ethoxide in an ethanol solvent, followed by acidification to yield the desired diketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of 1-(5-Chloro-2-oxophenyl)-3-(pyridin-2-yl)propane-1,3-dione.
Reduction: Formation of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-diol.
Substitution: Formation of 1-(5-Amino-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-(5-Bromo-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- 1-(5-Methyl-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- 1-(5-Nitro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione is unique due to the presence of the chloro substituent, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
184476-65-1 |
|---|---|
分子式 |
C14H10ClNO3 |
分子量 |
275.68 g/mol |
IUPAC 名称 |
1-(5-chloro-2-hydroxyphenyl)-3-pyridin-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H10ClNO3/c15-9-4-5-12(17)10(7-9)13(18)8-14(19)11-3-1-2-6-16-11/h1-7,17H,8H2 |
InChI 键 |
ROJMXZONBYIPES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)


![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)

![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)


![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
